N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 896000-60-5
VCID: VC5077404
InChI: InChI=1S/C25H27ClN4O4S/c1-4-32-20-13-17(14-21(33-5-2)22(20)34-6-3)24(31)27-12-11-19-15-35-25-28-23(29-30(19)25)16-7-9-18(26)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,27,31)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Molecular Formula: C25H27ClN4O4S
Molecular Weight: 515.03

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide

CAS No.: 896000-60-5

Cat. No.: VC5077404

Molecular Formula: C25H27ClN4O4S

Molecular Weight: 515.03

* For research use only. Not for human or veterinary use.

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide - 896000-60-5

Specification

CAS No. 896000-60-5
Molecular Formula C25H27ClN4O4S
Molecular Weight 515.03
IUPAC Name N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-triethoxybenzamide
Standard InChI InChI=1S/C25H27ClN4O4S/c1-4-32-20-13-17(14-21(33-5-2)22(20)34-6-3)24(31)27-12-11-19-15-35-25-28-23(29-30(19)25)16-7-9-18(26)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,27,31)
Standard InChI Key FDYCMKHCGKCYGG-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl

Introduction

Structural Formula

The compound's IUPAC name reflects its intricate structure, which includes a thiazolo[3,2-b] triazole moiety and a triethoxybenzamide group. The presence of a 4-chlorophenyl group is significant as it enhances the compound's biological activity.

Molecular Formula: C20H24ClN5O3S

Molecular Weight: 433.95 g/mol

Chemical Characteristics

The compound is characterized by multiple functional groups that contribute to its reactivity and potential biological activity. The triethoxybenzamide moiety is particularly important for solubility and interaction with biological targets.

Synthesis

The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide typically involves several steps:

  • Preparation of Thiazolo[3,2-b]124triazole Derivative:

    • The initial step involves synthesizing the thiazolo[3,2-b] triazole framework through cyclization reactions involving appropriate precursors.

  • Formation of Ethyl Linkage:

    • The ethyl group is introduced via alkylation reactions with suitable reagents.

  • Amidation Reaction:

    • The final step involves coupling the triethoxybenzoyl chloride with the previously synthesized thiazolo derivative to form the amide bond.

Reaction Scheme

text
Step 1: Thiazolo Synthesis → Step 2: Ethyl Alkylation → Step 3: Amidation

Antimicrobial Activity

Research indicates that compounds containing thiazolo[3,2-b] triazole structures exhibit significant antimicrobial properties. N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide has been evaluated for its efficacy against various bacterial strains.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties due to its ability to inhibit specific cancer cell lines. Molecular docking studies have been employed to understand its binding affinity to target proteins involved in cancer progression.

Comparative Analysis

To highlight the uniqueness of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole + AmideModerate Antimicrobial
Compound BTriazole + PhenylStrong Anticancer
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b]124triazol-6-yl)ethyl)-3,4,5-triethoxybenzamideThiazolo[3,2-b] triazole + TriethoxybenzamideHigh Antimicrobial & Anticancer Potential

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator